(2-(Tert-butoxymethyl)-5-fluorophenyl)boronic acid
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Overview
Description
(2-(Tert-butoxymethyl)-5-fluorophenyl)boronic acid is an organoboron compound that has garnered interest in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butoxymethyl group and a fluorine atom. The combination of these functional groups imparts distinct reactivity and stability to the molecule, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Tert-butoxymethyl)-5-fluorophenyl)boronic acid typically involves the borylation of a suitable aryl halide precursor. One common method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, where an aryl halide reacts with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol, and bases like potassium carbonate or sodium hydroxide.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods leverage automated systems to precisely control reaction parameters, ensuring consistent product quality. Additionally, the use of recyclable catalysts and green chemistry principles can minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2-(Tert-butoxymethyl)-5-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form corresponding phenols.
Reduction: Reduction reactions can convert the boronic acid to boranes or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or sodium perborate are commonly used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions often involve the use of strong nucleophiles like Grignard reagents or organolithium compounds.
Major Products Formed
The major products formed from these reactions include phenols, boranes, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-(Tert-butoxymethyl)-5-fluorophenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of (2-(Tert-butoxymethyl)-5-fluorophenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors. The tert-butoxymethyl and fluorine substituents further modulate the compound’s reactivity and binding affinity, enhancing its effectiveness in various applications .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the tert-butoxymethyl and fluorine substituents, resulting in different reactivity and stability.
(2-Fluorophenyl)boronic acid: Similar to (2-(Tert-butoxymethyl)-5-fluorophenyl)boronic acid but without the tert-butoxymethyl group.
(2-(Tert-butoxymethyl)phenyl)boronic acid: Similar but lacks the fluorine atom.
Uniqueness
This compound is unique due to the combined presence of the tert-butoxymethyl and fluorine substituents, which impart distinct electronic and steric properties. These features enhance its utility in various chemical reactions and applications, making it a versatile compound in research and industry .
Properties
IUPAC Name |
[5-fluoro-2-[(2-methylpropan-2-yl)oxymethyl]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BFO3/c1-11(2,3)16-7-8-4-5-9(13)6-10(8)12(14)15/h4-6,14-15H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQNRNXARAPRIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)COC(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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